REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]1[S:8][C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=1.[Li]CCCC>C1COCC1>[C:3]([C:4]1[S:8][C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:5]=1)#[CH:2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at -78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for further 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was then extracted with ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
After the solution was washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of ether
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
the oily product was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=CC=C(S1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |